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molecular formula C13H16N2O3 B8631100 1-(4,4-dimethyl-7-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone

1-(4,4-dimethyl-7-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No. B8631100
M. Wt: 248.28 g/mol
InChI Key: OOAWMOVJJXBCQK-UHFFFAOYSA-N
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Patent
US08247556B2

Procedure details

4,4-Dimethyl-7-nitro-1,2,3,4-tetrahydroquinoline (1.08 g) was heated at reflux in 10 ml of acetic anhydride for 2 h, cooled to RT, diluted with water (100 ml), neutralized to pH7 with NaHCO3 (solid) and extracted with EtOAc. The organic portion was washed with brine, removal of the solvents afforded 1-(4,4-dimethyl-7-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone as a solid.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:15])[C:11]2[C:6](=[CH:7][C:8]([N+:12]([O-:14])=[O:13])=[CH:9][CH:10]=2)[NH:5][CH2:4][CH2:3]1.C([O-])(O)=O.[Na+].[C:21](OC(=O)C)(=[O:23])[CH3:22]>O>[CH3:1][C:2]1([CH3:15])[C:11]2[C:6](=[CH:7][C:8]([N+:12]([O-:14])=[O:13])=[CH:9][CH:10]=2)[N:5]([C:21](=[O:23])[CH3:22])[CH2:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.08 g
Type
reactant
Smiles
CC1(CCNC2=CC(=CC=C12)[N+](=O)[O-])C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic portion was washed with brine, removal of the solvents

Outcomes

Product
Name
Type
product
Smiles
CC1(CCN(C2=CC(=CC=C12)[N+](=O)[O-])C(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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